molecular formula C25H21ClN4O2 B2628358 (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone CAS No. 313399-10-9

(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone

Cat. No.: B2628358
CAS No.: 313399-10-9
M. Wt: 444.92
InChI Key: YKBANKFUBRDOAY-UHFFFAOYSA-N
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Description

(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C25H21ClN4O2 and its molecular weight is 444.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone and its derivatives have been synthesized and characterized in various studies. For instance, a derivative, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Tang & Fu, 2018). This underlines the compound's complex synthetic pathway and the potential for structural modification.

Antitumor Activity

Derivatives of this compound have shown distinct antitumor activities. The above-mentioned derivative exhibited inhibition on the proliferation of various cancer cell lines including A549, BGC-823, and HepG-2 (Tang & Fu, 2018). This suggests a potential role of the compound in cancer research and therapy.

Application in Imaging for Parkinson's Disease

A specific derivative, [11C]HG-10-102-01, was synthesized and proposed as a new potential PET (Positron Emission Tomography) agent for imaging LRRK2 enzyme in Parkinson's disease (Wang et al., 2017). This signifies its potential application in neurodegenerative disease diagnosis and research.

Antibacterial Activity

The compound and its derivatives have been investigated for their antibacterial properties. For instance, a series of heterocyclic systems containing bridged nitrogen atoms, including derivatives of the parent compound, were synthesized and showed evaluated antibacterial activities (Hui et al., 2000). This points to the potential use of the compound in the development of new antibacterial agents.

Properties

IUPAC Name

[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O2/c26-19-8-11-22-21(16-19)23(17-4-2-1-3-5-17)29-25(28-22)27-20-9-6-18(7-10-20)24(31)30-12-14-32-15-13-30/h1-11,16H,12-15H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBANKFUBRDOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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